molecular formula C12H19N3O2 B6156429 tert-butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate CAS No. 1016728-63-4

tert-butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate

Cat. No.: B6156429
CAS No.: 1016728-63-4
M. Wt: 237.3
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Description

tert-Butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate typically begins with the starting material 2-aminopyridine.

    Protection of Amino Group: The amino group of 2-aminopyridine is protected using tert-butyl chloroformate to form tert-butyl N-(pyridin-2-yl)carbamate.

    Alkylation: The protected amine is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, under basic conditions to introduce the ethylamine moiety.

    Deprotection: Finally, the tert-butyl protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential as a drug candidate due to its ability to interact with biological targets.
  • Used in the development of prodrugs that release active pharmaceutical ingredients in vivo.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-(methylamino)ethyl)carbamate

Comparison:

  • tert-Butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties.
  • Compared to other carbamates, this compound may exhibit different reactivity and selectivity in chemical reactions.
  • The pyridine ring also enhances its potential as a ligand in coordination chemistry and its ability to interact with biological targets.

Properties

CAS No.

1016728-63-4

Molecular Formula

C12H19N3O2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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